molecular formula C7H3ClF5N B2771292 2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine CAS No. 1816282-50-4

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine

Cat. No.: B2771292
CAS No.: 1816282-50-4
M. Wt: 231.55
InChI Key: JWYLZAMHFQYRHM-UHFFFAOYSA-N
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Description

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is a chemical compound with the molecular formula C7H3ClF5N It is a derivative of pyridine, where the pyridine ring is substituted with a chloro group at the 2-position and a pentafluoroethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with a pentafluoroethylating agent. One common method is the reaction of 2-chloropyridine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, although the presence of electron-withdrawing groups like chloro and pentafluoroethyl can make the ring less reactive.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used in solvents like ethanol or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used, but the reaction conditions need to be carefully controlled to avoid overreaction.

Major Products Formed

    Nucleophilic Substitution: Products include 2-substituted pyridines where the chloro group is replaced by the nucleophile.

    Electrophilic Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of electronic effects and reactivity in pyridine derivatives.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes. Its fluorinated group can enhance the metabolic stability and bioavailability of drug candidates.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the pentafluoroethyl group can enhance binding affinity and selectivity for certain targets. The chloro group can participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    2-Chloro-6-(difluoromethyl)pyridine: Contains a difluoromethyl group, making it less electron-withdrawing compared to the pentafluoroethyl group.

    2-Chloro-6-(fluoromethyl)pyridine: Contains a fluoromethyl group, which has different steric and electronic properties.

Uniqueness

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is unique due to the presence of the pentafluoroethyl group, which significantly influences its chemical reactivity and physical properties. The high electronegativity and steric bulk of the pentafluoroethyl group can enhance the compound’s stability and reactivity in specific reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5N/c8-5-3-1-2-4(14-5)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYLZAMHFQYRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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